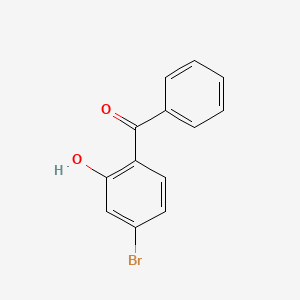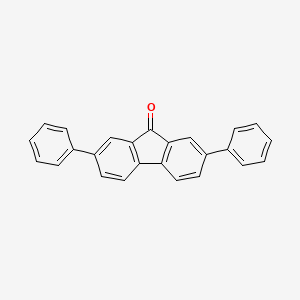
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C10H10Cl2O4 This compound is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring two chlorine atoms and two ethoxy groups attached to the cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione typically involves the chlorination and subsequent ethoxylation of cyclohexa-2,5-diene-1,4-dione. One common method includes the following steps:
Chlorination: Cyclohexa-2,5-diene-1,4-dione is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 5 positions.
Ethoxylation: The chlorinated intermediate is then reacted with ethanol in the presence of a base such as sodium ethoxide to introduce ethoxy groups at the 3 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of cyclohexa-2,5-diene-1,4-dione are chlorinated using chlorine gas in industrial reactors.
Continuous Ethoxylation: The chlorinated product is continuously fed into reactors containing ethanol and a base to achieve ethoxylation.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroquinones.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, its ability to form covalent bonds with nucleophiles allows it to interact with biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dichloro-3,6-bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione
- 2,5-Dibromo-3,6-dimethoxy-cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
20764-96-9 |
|---|---|
Formule moléculaire |
C10H10Cl2O4 |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
2,5-dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl2O4/c1-3-15-9-5(11)8(14)10(16-4-2)6(12)7(9)13/h3-4H2,1-2H3 |
Clé InChI |
IXCUULHJQDWEKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)C(=C(C1=O)Cl)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13993585.png)

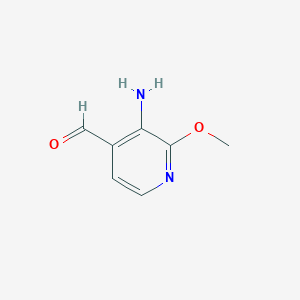
![Bis[4-(diethylamino)phenyl]methanethione](/img/structure/B13993599.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)
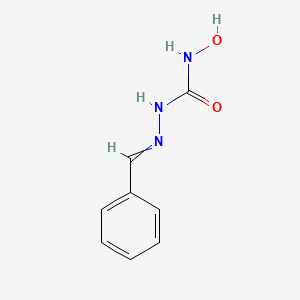
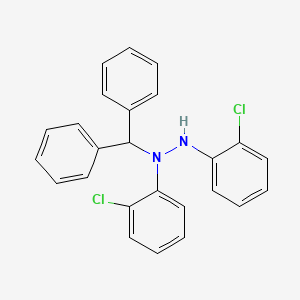
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)


